molecular formula C5H8BrN3 B598381 3-Bromo-5-isopropyl-1H-1,2,4-triazole CAS No. 141831-72-3

3-Bromo-5-isopropyl-1H-1,2,4-triazole

Cat. No.: B598381
CAS No.: 141831-72-3
M. Wt: 190.044
InChI Key: AKCNQAAURKMZIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-isopropyl-1H-1,2,4-triazole typically involves the bromination of 5-isopropyl-1H-1,2,4-triazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-isopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

3-Bromo-5-isopropyl-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula C5H8BrN3C_5H_8BrN_3 and a molecular weight of 190.04 g/mol. Its structure features a triazole ring with a bromine atom at the third position and an isopropyl group at the fifth position, which enhances its chemical reactivity and biological properties.

The mechanism of action for this compound involves interaction with specific molecular targets. The bromine atom and the triazole ring are crucial for its reactivity and binding affinity to various biological targets. It may inhibit specific enzymes or receptors, leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.0156 μg/mL against Candida albicans, indicating strong antifungal properties .
  • In studies comparing its activity against Gram-positive and Gram-negative bacteria, it demonstrated superior efficacy compared to standard antibiotics like amoxicillin and ciprofloxacin .

Comparative Antimicrobial Efficacy

PathogenMIC (μg/mL)Comparison DrugMIC (μg/mL)
Staphylococcus aureus2Amoxicillin4
Escherichia coli8Ciprofloxacin16
Candida albicans0.0156Fluconazole0.25

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity :

  • Studies have indicated that derivatives of triazoles can inhibit thymidylate synthase, an essential enzyme in DNA synthesis. This inhibition leads to antiproliferative effects on cancer cell lines .
  • For instance, compounds similar to this compound displayed IC50 values ranging from 1.1 μM to 2.6 μM against various cancer cell lines (MCF-7 and HCT-116), outperforming standard chemotherapeutic agents like doxorubicin .

Case Study 1: Antimicrobial Screening

In a study conducted by Mohammed et al., various derivatives of triazoles were synthesized and tested against a range of bacterial strains. The results indicated that the N-allyl derivative of triazole exhibited remarkable antibacterial activity against both drug-resistant and susceptible strains of Mycobacterium tuberculosis, with MIC values significantly lower than those of standard treatments .

Case Study 2: Anticancer Evaluation

A series of triazole derivatives were evaluated for their anticancer properties through in vitro assays. The most active compounds showed significant growth inhibition in cancer cell lines with IC50 values comparable to established drugs. These findings suggest that modifications to the triazole structure can enhance therapeutic efficacy against cancer .

Properties

IUPAC Name

3-bromo-5-propan-2-yl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCNQAAURKMZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670519
Record name 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141831-72-3
Record name 5-Bromo-3-(1-methylethyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141831-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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